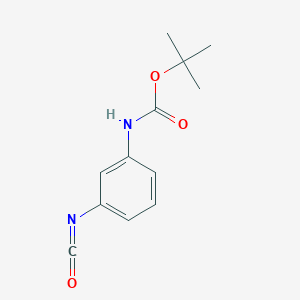
tert-Butyl (3-isocyanatophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-isocyanatophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an isocyanate group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-isocyanatophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-isocyanatophenyl derivatives. One common method is the Curtius rearrangement, where an acyl azide intermediate is formed from a carboxylic acid and di-tert-butyl dicarbonate. This intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of the isocyanate derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-isocyanatophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (3-isocyanatophenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a probe to investigate the activity of enzymes that interact with carbamate groups.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. It is also used in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent and stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-isocyanatophenyl)carbamate involves its interaction with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the phenyl and isocyanate groups.
Phenyl isocyanate: Contains the isocyanate group but lacks the tert-butyl carbamate structure.
N-Boc-protected anilines: Similar in structure but used primarily as protecting groups in peptide synthesis.
Uniqueness: tert-Butyl (3-isocyanatophenyl)carbamate is unique due to its combination of a tert-butyl group, a phenyl ring, and an isocyanate group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3-isocyanatophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(7-10)13-8-15/h4-7H,1-3H3,(H,14,16) |
Clave InChI |
IXWWBXWFZOBXFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


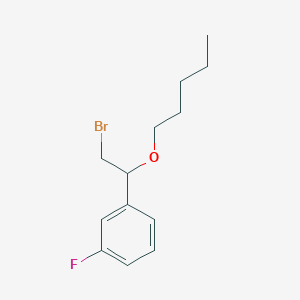
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
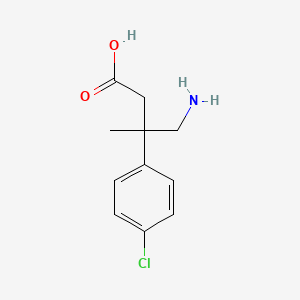



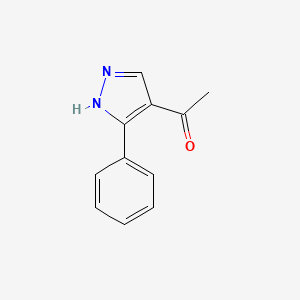
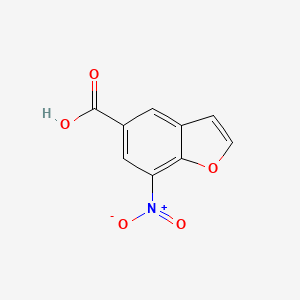
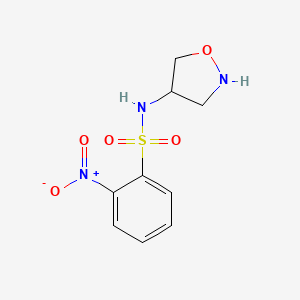
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
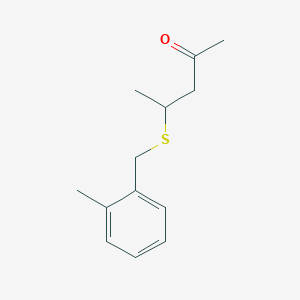
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
